5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yloxy)benzyl azide from 4-(propan-2-yloxy)benzyl bromide and sodium azide.
Cycloaddition Reaction: The azide is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid derivatives with oxidized side chains.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid may serve as a lead compound for developing drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.
Industry
Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole-4-carboxylic acid derivatives: These compounds share the triazole core and carboxylic acid functionality but differ in their substituents.
Benzyl triazoles: Compounds with a benzyl group attached to the triazole ring.
Phenyl triazoles: Similar to the compound but with different substituents on the phenyl ring.
Uniqueness
5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of an ethyl group, a propan-2-yloxyphenyl group, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-12-13(14(18)19)15-16-17(12)10-5-7-11(8-6-10)20-9(2)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAAQAJVAKQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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